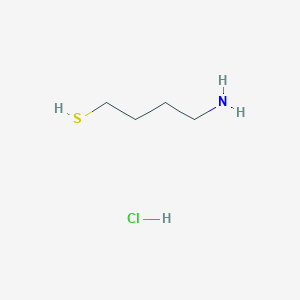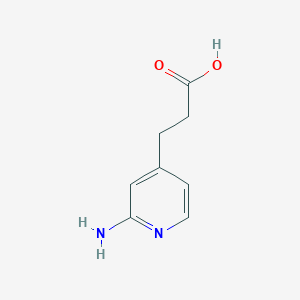
3-(2-氨基吡啶-4-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(2-Aminopyridin-4-yl)propanoic acid is a derivative of 2-aminopyridine, which is a versatile intermediate in organic synthesis. The reactivity of 2-aminopyridine has been explored in the presence of Meldrum’s acid and aryl glyoxals or aryl aldehydes, leading to the formation of various compounds, including ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates . These reactions are significant as they provide a pathway to synthesize compounds that could have potential applications in pharmaceuticals and other industries.
Synthesis Analysis
The synthesis of related compounds to 3-(2-Aminopyridin-4-yl)propanoic acid involves the reaction of 2-aminopyridine with Meldrum’s acid and aryl glyoxals or aryl aldehydes. The process is facilitated by the use of ethanol as a solvent and acetic acid as a catalyst under reflux and microwave conditions . This method demonstrates the reactivity of 2-aminopyridine and its ability to form various substituted propanoates, which are valuable in the synthesis of complex organic molecules.
Molecular Structure Analysis
While the specific molecular structure of 3-(2-Aminopyridin-4-yl)propanoic acid is not detailed in the provided papers, the crystal structure of a related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, has been elucidated. This compound crystallizes in the monoclinic space group C121, with the indole ring being essentially planar and the crystal structure being stabilized by hydrogen bonds . The geometry of this molecule is comparable to related compounds, indicating that 3-(2-Aminopyridin-4-yl)propanoic acid may also exhibit a planar structure around the pyridine ring, which could influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of 2-aminopyridine derivatives, such as 3-(2-Aminopyridin-4-yl)propanoic acid, is influenced by the presence of the amino group and the pyridine ring. These functional groups can participate in various chemical reactions, including condensation with aldehydes or ketones, which can lead to the formation of heterocyclic compounds . The amino group can also be involved in the formation of amides and other nitrogen-containing compounds, which are prevalent in many biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-Aminopyridin-4-yl)propanoic acid can be inferred from the properties of similar compounds. For instance, the solubility in organic solvents such as ethanol, as well as the ability to form stable crystals suitable for X-ray analysis, suggests that this compound may have similar characteristics . The presence of both the amino and carboxylic acid functional groups implies that the compound could exhibit both acidic and basic properties, which would be important in understanding its behavior in different chemical environments.
科学研究应用
化学合成与反应
3-(2-氨基吡啶-4-基)丙酸及其衍生物被用于各种化学合成过程。例如,2-氨基吡啶与梅尔德鲁姆酸在芳基甘氧醛或芳基醛的存在下反应,形成乙酸乙酯和乙酸丙酸乙酯。这些反应在乙酸的催化下在回流和微波条件下进行,展示了2-氨基吡啶衍生物在合成复杂有机化合物中的多功能性 (Asadi et al., 2021)。
材料科学与光稳定
在材料科学中,3-(2-氨基吡啶-4-基)丙酸衍生物被用于开发新型光稳定剂。例如,十二烷基3-(2,2,6,6-四甲基哌啶-4-基氨基)丙酸酯,一种聚合物受阻胺光稳定剂,展示了这些衍生物在增强材料耐久性和稳定性方面的应用。合成涉及迈克尔加成和酯交换反应,突显了该化合物在材料科学应用中的潜力 (Yi, 2008)。
腐蚀抑制
从3-(2-氨基吡啶-4-基)丙酸类似物衍生的氨基酸基咪唑酮磷酸盐已被合成并研究为轻钢的腐蚀抑制剂。这些抑制剂在防止腐蚀方面表现出高效率,其中一种衍生物在低浓度下达到96.08%的抑制效率。这种应用在工业环境中至关重要,腐蚀抵抗对于维护金属结构和零部件的完整性至关重要 (Srivastava et al., 2017)。
荧光衍生
3-(2-氨基吡啶-4-基)丙酸衍生物已被用于氨基酸的荧光衍生。这些衍生物可以强烈发光,适用于生物分析化学和诊断中需要荧光标记进行可视化或定量的生物测定。这种应用展示了该化合物在生物分析化学和诊断中的实用性 (Frade et al., 2007)。
金属配合物的配体合成
涉及2-氨基吡啶衍生物的Pfitzinger型缩合已被用于合成含有4-羧基-1,8-萘啶-2-基的配体,这在金属配位中很有用。这些配体在各种应用中的金属配合物的开发中具有重要意义,包括催化、传感和材料科学 (Zong et al., 2008)。
属性
IUPAC Name |
3-(2-aminopyridin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h3-5H,1-2H2,(H2,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBXXLGUCNCWQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopyridin-4-yl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




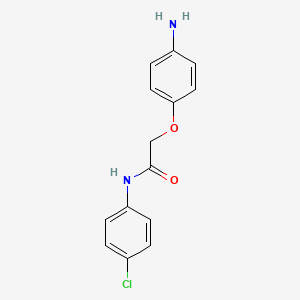
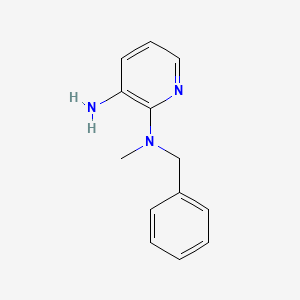
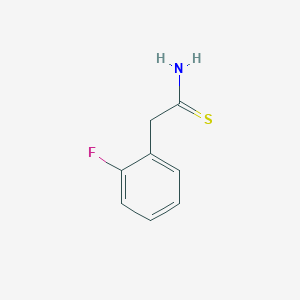
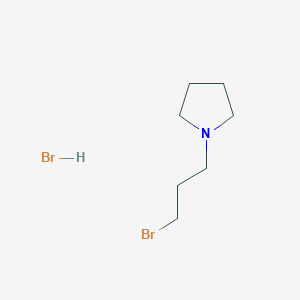

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)




